molecular formula C12H13N B018254 N-Methyl-N-naphthylmethylamine CAS No. 14489-75-9

N-Methyl-N-naphthylmethylamine

Cat. No.: B018254
CAS No.: 14489-75-9
M. Wt: 171.24 g/mol
InChI Key: MQRIUFVBEVFILS-UHFFFAOYSA-N
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Description

N-Methyl-N-naphthylmethylamine, also known as this compound, is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129392. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-Methyl-1-(naphthalen-1-yl)methanamine, also known as N-Methyl-N-naphthylmethylamine, N-Methyl-1-naphthalenemethylamine, or N-Methyl-1-naphthylmethylamine, primarily targets the neurotransmitters serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control.

Mode of Action

This compound acts as a releasing agent of serotonin, norepinephrine, and dopamine . It interacts with the transporters of these neurotransmitters, leading to an increase in their concentrations in the synaptic cleft. This results in enhanced neurotransmission, affecting various physiological and psychological processes.

Biological Activity

N-Methyl-N-naphthylmethylamine (MNMA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of MNMA, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₃N
  • Molecular Weight : 171.24 g/mol
  • Stereochemistry : Achiral
  • InChIKey : BVJVHPKFDIYQOU-UHFFFAOYSA-N

Synthesis and Derivatives

MNMA is synthesized through various chemical processes, often as an intermediate for more complex compounds. One notable derivative is terbinafine, an antifungal agent that inhibits ergosterol synthesis by blocking squalene epoxidase, which is crucial for fungal cell membrane integrity . The synthesis of MNMA can be optimized to reduce impurities and improve yield, making it a valuable precursor in pharmaceutical applications .

Antifungal Properties

MNMA has been studied primarily in the context of its role as a precursor to terbinafine. Terbinafine exhibits strong antifungal properties against dermatophytes, yeasts, and other fungi. The mechanism involves the inhibition of ergosterol biosynthesis, which is essential for fungal cell membrane formation . This activity has been confirmed through various studies demonstrating its efficacy in treating fungal infections.

The biological activity of MNMA may involve several mechanisms:

  • Inhibition of Enzymatic Activity : MNMA and its derivatives may inhibit specific enzymes involved in critical metabolic pathways in fungi and cancer cells.
  • Disruption of Microtubule Formation : Similar compounds have been shown to interfere with microtubule polymerization, which is vital for cell division .
  • Binding Affinity : Studies indicate that MNMA can interact with various protein targets, potentially leading to altered biological functions.

Case Studies

  • Terbinafine Efficacy : A clinical study demonstrated that terbinafine (derived from MNMA) effectively treated onychomycosis with a high success rate in eradicating fungal infections from nails .
  • Cytotoxic Naphthalene Analogs : Research involving naphthalene-based compounds indicated that certain analogs could inhibit tubulin polymerization and exhibit potent cytotoxicity against cancer cell lines . These findings suggest that MNMA may possess similar properties warranting further investigation.

Data Summary Table

Property Details
Molecular FormulaC₁₂H₁₃N
Molecular Weight171.24 g/mol
Antifungal ActivityEffective against dermatophytes and yeasts
Potential CytotoxicityDisrupts microtubule dynamics
MechanismsEnzyme inhibition, microtubule disruption

Scientific Research Applications

Pharmaceutical Applications

1. Terbinafine Synthesis
NMNMA is a critical intermediate in the synthesis of terbinafine, an antifungal agent used to treat dermatophyte infections. The compound plays a vital role in the formation of the key functional groups required for the biological activity of terbinafine. The synthesis typically involves several steps, including condensation and cyclization reactions .

  • Case Study : A study demonstrated the efficient conversion of NMNMA into terbinafine, highlighting its importance as a building block in pharmaceutical chemistry .

Analytical Chemistry Applications

1. Detection of Isocyanates
NMNMA hydrochloride has been utilized as a reagent for the determination of isocyanates in air samples through UV or fluorescence detection methods. This application is crucial for environmental monitoring and occupational safety assessments .

  • Data Table: Analytical Applications
ApplicationMethod UsedReference
Isocyanate DetectionUV/FluorescenceSigma-Aldrich
Terbinafine QuantificationHigh-throughput LC-MSNCATS

Material Science Applications

Due to its thermal stability and low volatility, NMNMA is also explored for use in materials science. It can be incorporated into polymer matrices to enhance mechanical properties and thermal resistance.

Market Insights

The market for NMNMA is projected to grow significantly, driven by its applications in pharmaceuticals and analytical chemistry. In 2022, the market was valued at approximately USD 0.50 billion and is expected to reach USD 1.00 billion by 2030, indicating robust demand across various sectors .

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for N-Methyl-N-naphthylmethylamine?

this compound can be synthesized via condensation reactions using naphthylmethylamine and methylating agents (e.g., methyl halides or dimethyl sulfate). A documented method involves reacting 1-naphthylmethylamine with methyl iodide in the presence of a base, followed by purification via fractional distillation or recrystallization . Alternative routes include reductive amination using formaldehyde under catalytic hydrogenation conditions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) confirms methyl group attachment and naphthyl ring substitution patterns.
  • FTIR identifies amine N-H stretches (if present) and aromatic C-H vibrations.
  • GC-MS or LC-HRMS verifies molecular ion peaks and fragmentation patterns for structural validation .

Q. What safety protocols are essential when handling this compound?

  • Use local exhaust ventilation to minimize inhalation exposure.
  • Wear nitrile gloves , protective eyewear, and lab coats to prevent skin/eye contact.
  • Store in a cool, dry place away from oxidizers and strong acids. Chronic exposure risks (e.g., hepatotoxicity) necessitate adherence to OSHA guidelines for hazardous chemical handling .

Q. How can researchers mitigate contamination risks during storage of this compound?

Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Regularly monitor purity via HPLC or GC-MS, and use stabilizers like BHT (butylated hydroxytoluene) if degradation is observed .

Advanced Research Questions

Q. How do matrix effects complicate the quantification of this compound in biological samples?

Matrix components (e.g., proteins or lipids) can cause ion suppression/enhancement in LC-HRMS analyses. To mitigate this:

  • Use isotope-labeled internal standards (e.g., deuterated analogs) for signal normalization.
  • Employ solid-phase extraction (SPE) or dilute-and-shoot protocols to reduce matrix interference .

Q. What strategies prevent artifactual formation of N-nitrosamines during analysis of this compound?

Nitrosamine artifacts can form if residual nitrite reacts with amines. To avoid this:

  • Add ascorbic acid or sulfamic acid during sample preparation to quench nitrites.
  • Conduct analyses at low temperatures (4°C) and minimize light exposure .

Q. How can thermodynamic parameters (ΔrH°, ΔrS°) optimize reaction conditions for synthesizing this compound?

Calorimetric measurements or density functional theory (DFT) calculations determine enthalpy (ΔrH°) and entropy (ΔrS°) changes. For example, a negative ΔrG° (favorable reaction) is achieved by balancing temperature and solvent polarity. Experimental ΔrS° values (114–134 J/mol·K) suggest entropy-driven reactions in gas-phase methylamine systems .

Q. What computational tools predict the reactivity of this compound in catalytic systems?

Molecular docking simulations and transition state modeling (e.g., using Gaussian or ORCA software) predict interactions with catalysts like palladium or enzymes. These models guide solvent selection (e.g., polar aprotic solvents for SN2 reactions) and catalyst design .

Q. How do solvent choices impact the stereochemical outcomes of this compound derivatives?

Polar solvents (e.g., DMF) stabilize charged intermediates in alkylation reactions, favoring steric control over the naphthyl group. Non-polar solvents (e.g., toluene) may promote π-π interactions, altering regioselectivity. Solvent-free microwave-assisted synthesis can enhance yield and reduce side products .

Q. What advanced purification techniques resolve co-eluting impurities in this compound samples?

  • Chiral chromatography with cellulose-based columns separates enantiomers.
  • Preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) isolates trace impurities.
  • Crystallization in ethanol/water mixtures improves purity for X-ray diffraction studies .

Properties

IUPAC Name

N-methyl-1-naphthalen-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRIUFVBEVFILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162834
Record name N-Methyl-N-naphthylmethylamine
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14489-75-9
Record name N-Methyl-1-naphthalenemethanamine
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Record name N-methylnaphthalene-1-methylamine
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Synthesis routes and methods I

Procedure details

17.6 g of 1-chloromethyl-naphthalene in 40 ml of absolute ethanol is added, dropwise, at 0° to 5°, to 100 ml of a 33% solution of methylamine in absolute ethanol. The mixture is allowed to stand overnight and is then evaporated. The residue is taken up in a little chloroform and washed with 100 ml of 1 N sodium hydroxide solution and with water. The organic phase is dried and evaporated to dryness. The residue is distilled at 0.01 Torr to obtain the heading compound as main fraction, b.p. 85°-87°.
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Synthesis routes and methods II

Procedure details

1.14 g (11.3 mmol), of triethylamine was mixed with a 40% methylamine-methanol solution and 5 ml of the methanol containing 2.00 g (11.3 mmol), of 1-chloromethylnaphthalene was dropped while stirring in an ice bath. After dropping, the reaction mixture was taken out of the ice bath and stirred at room temperature for 60 hours. The solvent was distilled off under reduced pressure and extracted with ether-2N hydrochloric acid. The organic extract was washed with saturated saline and dried with sodium sulfate. Then, the solvent was distilled off under reduced pressure to obtain 1.78 g (yield: 91.9%), of the target compound as a pale yellow oil.
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Methyl-N-naphthylmethylamine
N-Methyl-N-naphthylmethylamine
N-Methyl-N-naphthylmethylamine
N-Methyl-N-naphthylmethylamine
N-Methyl-N-naphthylmethylamine
N-Methyl-N-naphthylmethylamine

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